![molecular formula C19H21NO B14648165 N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline CAS No. 54186-01-5](/img/structure/B14648165.png)
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline is an organic compound that features a unique structure combining a phenoxy group, a butynyl chain, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline typically involves the alkylation of N-methylaniline with a suitable butynyl halide, followed by the introduction of the 3,5-dimethylphenoxy group. Common reagents used in this synthesis include alkyl halides, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.
化学反応の分析
Types of Reactions
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
作用機序
The mechanism of action of N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline moieties can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. Additionally, the butynyl chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline stands out due to its unique combination of a phenoxy group, a butynyl chain, and an aniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
54186-01-5 |
|---|---|
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC名 |
N-[4-(3,5-dimethylphenoxy)but-2-ynyl]-N-methylaniline |
InChI |
InChI=1S/C19H21NO/c1-16-13-17(2)15-19(14-16)21-12-8-7-11-20(3)18-9-5-4-6-10-18/h4-6,9-10,13-15H,11-12H2,1-3H3 |
InChIキー |
JJNMJFLVHJQKDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC#CCN(C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
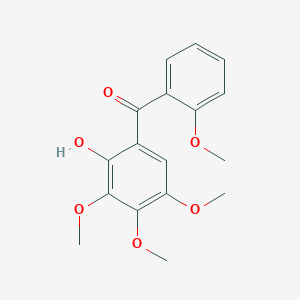
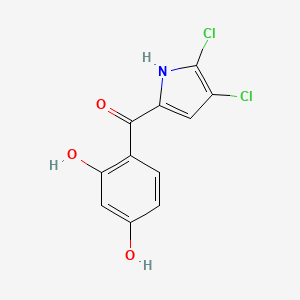
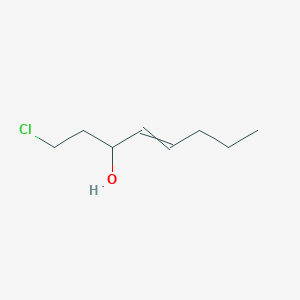
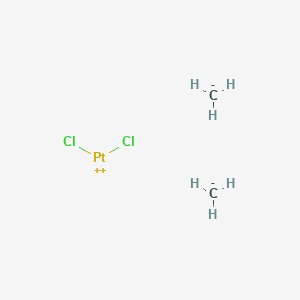

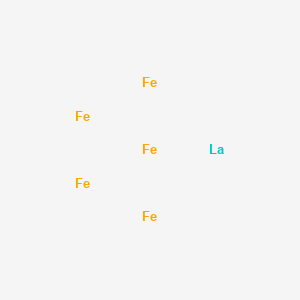

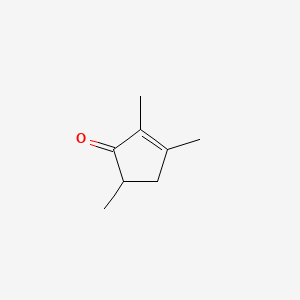
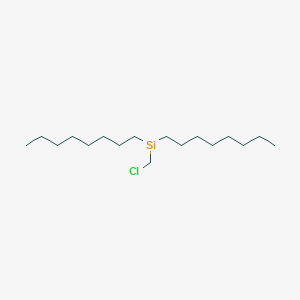

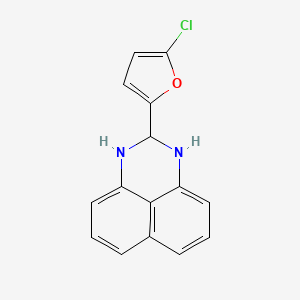
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)
